BRL-44408
Description
Significance of Alpha-2 Adrenoceptors in Neurotransmission and Physiology
Alpha-2 (α2) adrenoceptors are a critical class of G protein-coupled receptors (GPCRs) that are predominantly coupled with the Gi heterotrimeric G-protein. wikipedia.orgwikidata.org These receptors are activated by endogenous catecholamines, namely norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline), playing a fundamental role in both the central and peripheral nervous systems. wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org
Three highly homologous subtypes of α2-adrenoceptors have been identified: α2A, α2B, and α2C. wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org While all three are distributed throughout the body, their specific localization and functional contributions vary. In the central nervous system (CNS), α2A and α2C subtypes are primarily involved, whereas all three isoforms are broadly present in peripheral organs. cenmed.com
Alpha-2 adrenoceptors mediate a diverse array of physiological functions. Classically, they are located on prejunctional terminals where they inhibit the release of norepinephrine, acting as a negative feedback mechanism to regulate neurotransmitter outflow. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca Postsynaptically, α2-adrenoceptors contribute to various actions, including smooth muscle contraction, platelet aggregation, and inhibition of insulin (B600854) secretion. wikipedia.orgfishersci.ca Central α2-adrenoceptors, particularly the α2A subtype, are crucial in modulating sympathetic outflow to the periphery, influencing cardiovascular parameters such as heart rate and blood pressure. wikipedia.orgwikipedia.orgfishersci.ca Activation of these receptors can also induce sedation and potent analgesia. wikipedia.orgwikipedia.orgfishersci.ca Beyond catecholamines, α2A-adrenoceptors have been shown to modulate the release of other neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132), in specific brain regions. mims.comfishersci.ca
Evolution of Selective Alpha-2A Adrenoceptor Ligands
The elucidation of the specific biological functions of α2-adrenoceptor subtypes was historically hampered by the lack of sufficiently subtype-selective ligands. wikipedia.orgwikipedia.org Early pharmacological investigations relied on non-selective agonists like clonidine (B47849) and non-selective antagonists such as yohimbine (B192690) and rauwolscine, which could not differentiate between the closely related α2A, α2B, and α2C subtypes. wikidata.orgwikipedia.org
The recognition of distinct α2-adrenoceptor subtypes, initially based on binding and functional studies in various tissues and cell lines, underscored the necessity for more precise pharmacological tools. wikidata.org The development of compounds exhibiting selectivity for individual α2 subtypes became crucial for advancing the understanding of their unique physiological roles and therapeutic potential. This pursuit led to the identification of compounds like BRL 44408, which offered a significant leap forward in selective α2A adrenoceptor targeting. wikipedia.orgwikidata.orgfishersci.ca
Historical Context of BRL 44408 Development and its Contributions to Adrenoceptor Subtype Characterization
BRL 44408 emerged as a novel α2-adrenoceptor antagonist in the late 1980s, with its selectivity for the α2A subtype being a key discovery. wikipedia.orgfishersci.ca Its chemical structure, 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole maleate (B1232345), distinguishes it as a valuable research compound. wikipedia.org
Detailed in vitro characterization demonstrated BRL 44408's high affinity and remarkable selectivity for the α2A-adrenoceptor. Radioligand binding studies revealed a K_i value of 1.7 nM for α2A-adrenoceptors, with significantly lower affinity for α2B-adrenoceptors (K_i = 144.5 nM) and over 50-fold selectivity for α2A-adrenoceptors compared to α1-, α2B-, α2C-, β1-, and β2-adrenoceptors, as well as other neurotransmitter receptors, transporters, and enzymes. wikipedia.orgmims.comfishersci.ca
This pronounced selectivity transformed BRL 44408 into a critical pharmacological probe. It has been instrumental in elucidating the precise role of α2A-adrenoceptors in regulating neurotransmitter release within the CNS. Studies have shown that BRL 44408 increases hippocampal noradrenaline release and elevates extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex, consistent with its action as a presynaptic autoreceptor antagonist. wikipedia.orgmims.comfishersci.cawikipedia.org Furthermore, it has been observed to significantly increase cortical levels of acetylcholine, likely through inhibition of α2A heteroceptors. fishersci.ca
The use of BRL 44408 has provided deeper insights into the distinct functions of α2A-adrenoceptors, differentiating them from other α2 subtypes in complex physiological processes. Its application in preclinical models has suggested potential therapeutic relevance for selective α2A-adrenoceptor antagonism in conditions such as mood disorders and pain, demonstrating antidepressant-like and analgesic activities without causing significant motor coordination deficits. mims.comfishersci.cawikipedia.org This comprehensive preclinical characterization underscores BRL 44408's enduring contribution to advanced adrenoceptor research and the understanding of neurochemical regulation.
Data Tables
Table 1: BRL 44408 Receptor Binding Affinity and Selectivity
| Receptor Subtype | K_i (nM) / Selectivity | Reference |
| α2A-adrenoceptor | 1.7 nM (human) | wikipedia.org |
| α2A-adrenoceptor | 8.56 nM (recombinant human) | mims.comfishersci.ca |
| α2B-adrenoceptor | 144.5 nM | wikipedia.org |
| α2C-adrenoceptor | >50-fold selective over α2C | mims.comfishersci.ca |
| α1-adrenoceptor | >50-fold selective over α1 | mims.comfishersci.ca |
| β1-adrenoceptor | >50-fold selective over β1 | mims.comfishersci.ca |
| β2-adrenoceptor | >50-fold selective over β2 | mims.comfishersci.ca |
| Other receptors, transporters, enzymes | Selective at 1 µM | mims.comfishersci.ca |
Table 2: BRL 44408 Neurotransmitter Modulation in Rat Medial Prefrontal Cortex
| Neurotransmitter | Change in Extracellular Levels | Reference |
| Norepinephrine | Increased by 200% | mims.comfishersci.ca |
| Dopamine | Increased by 100% | mims.comfishersci.ca |
| Serotonin (B10506) | No significant change | fishersci.ca |
| Acetylcholine | Significant increase | fishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922665 | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118343-19-4 | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brl 44408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-44408 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interactions of Brl 44408
Alpha-2A Adrenoceptor Antagonism: Mechanistic Insights
BRL 44408 functions as a selective antagonist of the α2A-adrenoceptor, exhibiting distinct mechanistic properties that underscore its specificity and efficacy.
High-Affinity Binding to Human Alpha-2A Adrenoceptors
Radioligand binding studies have consistently demonstrated that BRL 44408 possesses high affinity for the human α2A-adrenoceptor. Using [³H]MK 912 as a radioligand, BRL 44408 exhibited a dissociation constant (Kᵢ) of 8.56 ± 0.87 nM for the human α2A-adrenoceptor expressed in Chinese Hamster Ovary (CHO) cells cenmed.com. Other reports indicate Kᵢ values of 8.5 nM wikipedia.orgwikipedia.orgnih.gov, 1.7 nM fishersci.atciteab.comuni.luwikipedia.org, and 5.68 nM wikipedia.org for the α2A-adrenoceptor. This nanomolar affinity highlights its potent interaction with this receptor subtype.
Table 1: BRL 44408 Binding Affinity to Human α2A-Adrenoceptors
| Parameter | Value (nM) | Reference |
| Kᵢ (mean ± SEM) | 8.56 ± 0.87 | cenmed.com |
| Kᵢ | 8.5 | wikipedia.orgwikipedia.orgnih.gov |
| Kᵢ | 1.7 | fishersci.atciteab.comuni.luwikipedia.org |
| Kᵢ | 5.68 | wikipedia.org |
Functional Antagonism in cAMP Accumulation Assays
The antagonistic action of BRL 44408 has been functionally validated in cellular assays, particularly those measuring cyclic AMP (cAMP) accumulation. In CHO cells engineered to express the human α2A-adrenoceptor, BRL 44408 effectively antagonized the ability of the α2-adrenoceptor agonist, UK 14304, to inhibit forskolin-stimulated cAMP production cenmed.com. The calculated half-maximal inhibitory concentration (IC₅₀) for BRL 44408 in this assay was 92.25 ± 16.89 nM, which corresponds to an apparent K_B_ value of 7.9 ± 1.54 nM cenmed.com. Furthermore, BRL 44408 did not exhibit any agonist activity on its own under these assay conditions cenmed.com. The antagonistic effect on cAMP accumulation induced by α2A-AR agonists was also observed at a concentration of 1 µM fishersci.ca.
Table 2: BRL 44408 Functional Antagonism in cAMP Accumulation Assays
| Assay | Agonist | IC₅₀ (nM) | K_B (nM) | Reference |
| CHO cells (human α2A-AR, forskolin-stimulated cAMP) | UK 14304 | 92.25 ± 16.89 | 7.9 ± 1.54 | cenmed.com |
| CHO cells (human α2A-AR, forskolin-stimulated cAMP) | UK 14304 | 92.3 | - | mims.com |
In Vivo Evidence of Alpha-2 Adrenoceptor Antagonism via Pharmacodynamic Paradigms
In vivo studies provide compelling evidence for BRL 44408's α2-adrenoceptor antagonism. In a pharmacodynamic assay utilizing rats responding under a fixed-ratio 30 operant response paradigm, pretreatment with BRL 44408 (10 mg/kg i.p.) produced an approximate 5-fold rightward shift of the clonidine (B47849) dose-response curve . This effect is a clear indicator of in vivo α2-adrenoceptor antagonism, as clonidine is a non-selective α2-adrenoceptor agonist cenmed.comwikipedia.orgnih.govfishersci.cawikidata.org.
Consistent with its role as a presynaptic autoreceptor antagonist, acute administration of BRL 44408 elevated extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the medial prefrontal cortex of rats wikipedia.orgmims.comwikidata.org. Additionally, BRL 44408 was observed to significantly increase cortical levels of acetylcholine (B1216132), likely through the inhibition of α2A heteroceptors wikipedia.orgwikidata.org. Further supporting its selectivity, BRL 44408 did not alter the rate-decreasing effects of the selective 5-HT1A agonist, 8-OH-DPAT, in the fixed-ratio 30 paradigm . Spinal administration of BRL 44408 has also been shown to reverse clonidine-induced inhibition of nociceptive wide dynamic range (WDR) activity nih.gov.
Receptor Selectivity Analysis
A crucial aspect of BRL 44408's pharmacological profile is its high selectivity for the α2A-adrenoceptor, demonstrated through comprehensive selectivity analyses against other adrenoceptor subtypes and a broad panel of neurotransmitter receptors, transporters, and enzymes.
Discrimination Against Other Adrenoceptor Subtypes (Alpha-1, Alpha-2B, Alpha-2C, Beta-1)
BRL 44408 exhibits significant discrimination against other adrenoceptor subtypes, including α1-, α2B-, α2C-, and β1-adrenoceptors, as well as β2-adrenoceptors cenmed.commims.commims.comhznu.edu.cnalfa-chemistry.com. It is reported to be more than 50-fold selective for α2A-adrenoceptors over these other subtypes cenmed.comwikipedia.orgmims.comalfa-chemistry.com. Specifically, BRL 44408 shows a Kᵢ of 144.5 nM for α2B-adrenoceptors fishersci.atciteab.comuni.luwikipedia.org, and 651 nM for α2B-adrenoceptors wikipedia.org, indicating a substantial difference in affinity compared to the α2A subtype. One study noted BRL 44408 as having 60-fold higher affinity for the α2A than the α2B-adrenoceptor nih.gov.
Table 3: BRL 44408 Selectivity for Adrenoceptor Subtypes
| Receptor Subtype | Kᵢ (nM) (or selectivity) | Reference |
| α2A | 8.5 (or 8.56 ± 0.87), 1.7, 5.68 | cenmed.comwikipedia.orgwikipedia.orgnih.govfishersci.atciteab.comuni.luwikipedia.orgwikipedia.org |
| α2B | 144.5, 651 (>50-fold selective vs. α2A) | cenmed.comfishersci.atciteab.comuni.luwikipedia.orgwikipedia.orgmims.comalfa-chemistry.comnih.gov |
| α2C | >50-fold selective vs. α2A | cenmed.commims.comalfa-chemistry.com |
| α1 | Selective | cenmed.commims.comalfa-chemistry.com |
| β1 | Selective | cenmed.commims.comalfa-chemistry.com |
| β2 | Selective | mims.commims.com |
Evaluation of Selectivity Over Other Neurotransmitter Receptors, Transporters, and Enzymes
Beyond adrenoceptor subtypes, BRL 44408's selectivity profile has been assessed across a broader range of pharmacological targets. A NovaScreen profile, conducted at a concentration of 1 µM, revealed that BRL 44408 maintains its selectivity for α2A-adrenoceptors over numerous other neurotransmitter receptors, transporters, and enzyme sites cenmed.commims.comhznu.edu.cnalfa-chemistry.com. Specifically, it demonstrated greater than 50-fold selectivity over 19 other neurotransmitter receptors, transporters, and enzymes in a comprehensive panel mims.commims.comalfa-chemistry.com.
While generally selective, it is noteworthy that BRL 44408 has been reported to recognize 5-HT1A receptors in rat brain, with Kᵢ values of 199 nM for [³H]8-OH-DPAT binding and 338 nM for [³H]RX 821002 binding uni.luwikipedia.orgnih.gov. However, as mentioned previously, functional in vivo studies indicated that BRL 44408 did not alter the effects of the selective 5-HT1A agonist, 8-OH-DPAT, suggesting a functional selectivity despite some binding affinity to this receptor in vitro .
Characterization of Potential Interactions with 5-HT1A Receptors: Selectivity and Functional Implications
Investigations into BRL 44408's interaction with serotonin (B10506) 5-HT1A receptors have demonstrated its selectivity. In a pharmacodynamic assay, pretreatment with BRL 44408 did not influence responses mediated by 8-OH-DPAT, a known 5-HT1A agonist, thereby confirming its selective action on adrenergic receptors over 5-HT1A receptors in vivo oup.com. Furthermore, acute administration of BRL 44408 has been shown to not elevate serotonin concentrations in the medial prefrontal cortex, reinforcing its lack of significant interaction with the serotonergic system researchgate.netoup.comoup.comnih.gov.
Neurotransmitter System Modulation by BRL 44408
BRL 44408's primary mechanism of action as an α2A-adrenoceptor antagonist leads to significant modulation of several key neurotransmitter systems in the central nervous system.
Noradrenergic System Regulation
The noradrenergic system is profoundly affected by BRL 44408, primarily through its antagonism of presynaptic α2A-adrenoceptors.
Consistent with its role as a presynaptic autoreceptor antagonist, acute administration of BRL 44408 results in elevated extracellular concentrations of norepinephrine (NE) in the medial prefrontal cortex researchgate.netoup.comoup.comnih.gov. This effect is indicative of the compound's ability to disinhibit tonic regulation of neurotransmitter release researchgate.netoup.comoup.comnih.gov.
In the hippocampus, systemic administration of BRL 44408 has been shown to increase noradrenaline release . Specifically, a dose of 5 mg/kg (intraperitoneal) of BRL 44408 significantly increased extracellular NE levels in the hippocampus of freely moving awake rats nih.gov. In vitro perfusion experiments further supported these findings, demonstrating that BRL 44408 significantly increased the electrically induced release of [3H]NE from rat hippocampal slices nih.gov. The compound also exhibited high affinity in displacing [3H]yohimbine from hippocampal and cortical membranes of rat brain, consistent with its α2-adrenoceptor antagonism nih.gov.
| Brain Region | Effect on Norepinephrine Release | Mechanism/Observation | Reference |
|---|---|---|---|
| Medial Prefrontal Cortex | Elevated extracellular concentrations | Presynaptic autoreceptor antagonism | researchgate.netoup.comoup.comnih.gov |
| Hippocampus | Increased release (systemic administration) | Displacement of [3H]yohimbine; increased electrically induced [3H]NE release | nih.gov |
BRL 44408 has been instrumental in elucidating the role of α2A-adrenoceptors in regulating neurotransmitter levels in noradrenergic somatodendritic and terminal areas, such as the locus coeruleus (LC) oup.comoup.com. Studies utilizing dual-probe microdialysis in conscious rats have shown that infusion of BRL 44408 into the LC at a concentration of 50 mM caused a substantial increase in noradrenaline levels within the LC, reaching approximately 185% and 155% of basal levels in the LC and prefrontal cortex, respectively researchmap.jp. Local perfusion of BRL 44408 also increases norepinephrine levels in the LC frontiersin.org. These findings indicate that α2A-adrenoceptors, but not α2B/C-adrenoceptors, are crucial in modulating noradrenaline release in the rat locus coeruleus .
| Brain Region | BRL 44408 Concentration (Infusion) | Effect on Noradrenaline Levels (% of Basal) | Reference |
|---|---|---|---|
| Locus Coeruleus (LC) | 50 mM | Increased to ~185% | researchmap.jp |
| Prefrontal Cortex (PFC) (due to LC infusion) | 50 mM | Increased to ~155% | researchmap.jp |
| Locus Coeruleus (LC) | 100 mM | Increased to 220% and 440% (dose-dependent) | researchmap.jp |
Presynaptic Autoreceptor Antagonism and Norepinephrine Release in Medial Prefrontal Cortex and Hippocampus
Dopaminergic System Regulation: Elevated Extracellular Dopamine Concentrations in Medial Prefrontal Cortex
In addition to its effects on the noradrenergic system, BRL 44408 also modulates dopaminergic neurotransmission. Acute administration of BRL 44408 has been shown to elevate extracellular dopamine concentrations in the medial prefrontal cortex researchgate.netoup.comoup.comnih.gov. This effect is consistent with the compound's presynaptic autoreceptor antagonism, which disinhibits the release of dopamine in this brain region researchgate.netoup.comoup.comnih.gov.
Cholinergic System Modulation: Increase in Cortical Acetylcholine Levels via Alpha-2A Heteroceptors
BRL 44408 significantly increases cortical levels of acetylcholine. This modulation is likely mediated through the inhibition of α2A heteroceptors, which are known to regulate cholinergic neurotransmission researchgate.netoup.comoup.comnih.gov. Studies suggest that cholinergic neurotransmission is indeed modulated by α2A/D-adrenoceptors unipd.it.
Serotonergic System Interactions: Specificity and Functional Absence of Significant Modulation
BRL 44408 is primarily recognized as a potent and selective antagonist of the α2A-adrenergic receptor cenmed.comwikipedia.orgwikipedia.orguni.luguidetopharmacology.orgebi.ac.ukfishersci.ca. Its pharmacological profile indicates a high affinity for this specific adrenoceptor subtype, with reported Ki values of 1.7 nM and 8.56 ± 0.87 nM at α2A-adrenergic receptors wikipedia.org. This selectivity is crucial when examining its interactions, or lack thereof, with other neurotransmitter systems, including the serotonergic system.
Functional Absence of Significant Direct Serotonergic Modulation
Detailed research findings, particularly from in vivo microdialysis studies, demonstrate that acute systemic administration of BRL 44408 does not significantly elevate extracellular concentrations of serotonin (5-HT) in the medial prefrontal cortex of rats wikipedia.orguni.luguidetopharmacology.org. This observation contrasts with its notable effects on other monoamines, where it has been shown to increase extracellular levels of norepinephrine and dopamine in the same brain region, consistent with its role as a presynaptic α2A-adrenoceptor antagonist that disinhibits the release of these neurotransmitters wikipedia.orguni.luguidetopharmacology.org.
Localized Indirect Modulation within Raphe Nuclei
While BRL 44408 does not directly modulate serotonin levels in the medial prefrontal cortex, some studies suggest a localized, indirect influence on serotonin release within specific brain regions. For instance, infusion of BRL 44408 into the dorsal raphe nucleus (DRN) has been shown to cause an increase in serotonin release within the DRN itself wikipedia.orgmims.comfishersci.ca. This effect is likely mediated through the α2A-adrenoceptors, which are known to be involved in the regulation of both norepinephrine and serotonin release in rat dorsal raphe nucleus slices wikipedia.org. Furthermore, BRL 44408 has been shown to antagonize the decrease in evoked 5-HT release induced by the α2-selective agonist dexmedetomidine (B676) in both the dorsal and median raphe nuclei, reinforcing its role in modulating serotonin release indirectly via α2A-receptor activation fishersci.ca. This suggests that while BRL 44408's primary action is on adrenergic receptors, its antagonism can indirectly affect serotonergic activity in areas where noradrenergic and serotonergic systems are interconnected.
Specificity Regarding 5-HT1A Receptors
Earlier reports had suggested that BRL 44408 might possess some affinity for 5-HT1A receptors mims.com. However, subsequent in vivo pharmacodynamic assays have provided strong evidence for its selectivity for adrenergic receptors over 5-HT1A receptors. In studies evaluating the effects of BRL 44408 on operant response paradigms, pretreatment with BRL 44408 produced a rightward shift in the dose-response curve of the α2-adrenoceptor agonist clonidine, confirming its in vivo α2-adrenoceptor antagonism wikipedia.orgguidetopharmacology.org. Crucially, BRL 44408 did not alter the rate-decreasing effects of 8-OH-DPAT, a selective 5-HT1A agonist wikipedia.orgguidetopharmacology.org. This functional distinction in vivo reinforces the understanding that BRL 44408 does not exert significant functional modulation through 5-HT1A receptors, maintaining its specificity as an α2A-adrenoceptor antagonist.
Table 1: Summary of BRL 44408 Interactions with Serotonergic System
| Interaction Type | Target | BRL 44408 Effect | Key Findings | Reference |
| Neurotransmitter Release (Medial Prefrontal Cortex) | Serotonin (5-HT) | No elevation of extracellular levels | Acute administration elevated norepinephrine and dopamine, but not serotonin. | wikipedia.orguni.luguidetopharmacology.org |
| Neurotransmitter Release (Dorsal Raphe Nucleus) | Serotonin (5-HT) | Increase in release | Infusion into DRN caused an increase in 5-HT release in the DRN, but no change in PFC. | wikipedia.orgmims.comfishersci.ca |
| Receptor Functional Activity (in vivo) | 5-HT1A Receptor | No significant alteration | Did not affect the rate-decreasing effects of the selective 5-HT1A agonist, 8-OH-DPAT. | wikipedia.orgguidetopharmacology.org |
Preclinical Efficacy and Therapeutic Potential of Brl 44408
Neurological and Psychiatric Applications
BRL 44408 has been investigated for its potential in treating a range of neurological and psychiatric conditions, primarily due to its selective α2A-adrenoceptor antagonism.
Antidepressant-Like Activity in Behavioral Models
Preclinical studies have consistently shown that BRL 44408 exhibits antidepressant-like activity in established behavioral models.
In the forced swim test (FST), a widely used behavioral paradigm for assessing antidepressant-like effects, acute administration of BRL 44408 produced a significant and dose-dependent decrease in immobility time in rats biocrick.comapexbt.comresearchgate.netresearchgate.netoup.comoup.com. This reduction in immobility is indicative of an antidepressant-like response. Specifically, doses of 10 mg/kg and 30 mg/kg of BRL 44408 significantly decreased immobility time by 30% and 49%, respectively, compared to vehicle-treated animals .
Table 1: Effect of BRL 44408 on Immobility in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time Reduction (%) | Significance (vs. Vehicle) |
| BRL 44408 | 10 | 30 | Significant |
| BRL 44408 | 30 | 49 | Significant |
BRL 44408 also demonstrated antidepressant-like activity in the schedule-induced polydipsia (SIP) assay, a behavioral paradigm considered a model for both depression and obsessive-compulsive disorder researchgate.netresearchgate.net. In this model, BRL 44408 dose-dependently attenuated adjunctive water intake biocrick.comapexbt.comresearchgate.netresearchgate.netoup.comoup.com. Significant decreases in adjunctive water intake were observed at doses of 17 mg/kg and 30 mg/kg researchgate.net.
Table 2: Effect of BRL 44408 on Adjunctive Water Intake in Schedule-Induced Polydipsia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Adjunctive Water Intake | Significance (vs. Vehicle) |
| BRL 44408 | 17 | Decreased | Significant |
| BRL 44408 | 30 | Decreased | Significant |
Reduction of Immobility in Forced Swim Test
Management of Extrapyramidal Side Effects Induced by Antipsychotic Medications
BRL 44408 has been suggested as having potential therapeutic application in the management of extrapyramidal side effects (EPS) that can be induced by certain antipsychotic medications wikipedia.org. Extrapyramidal symptoms, such as Parkinsonism, dystonia, and akathisia, are common adverse effects of typical antipsychotics like haloperidol, and can also occur with some atypical antipsychotics such as risperidone (B510) and clozapine (B1669256) wikipedia.orgwikipedia.orgwikidoc.orgresearchgate.net. The therapeutic potential of α2-adrenoceptor antagonism for antipsychotic-induced extrapyramidal motor disorders has been highlighted in research wikipedia.org.
Influence on Brain 5-HT Levels in Specific Brain Regions
Studies examining the neurochemical effects of BRL 44408 on brain monoamine levels have shown specific influences. Acute administration of BRL 44408 was found to elevate extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the medial prefrontal cortex researchgate.netresearchgate.netoup.comoup.com. However, under acute administration conditions, BRL 44408 did not alter extracellular levels of serotonin (B10506) (5-HT) in this brain region researchgate.netoup.comoup.com. It is important to note that while BRL 44408 alone may not directly increase 5-HT levels, selective α2A-adrenergic antagonists, including BRL 44408, have been shown to markedly potentiate the ability of antidepressants (such as dual serotonin/noradrenaline reuptake inhibitors) to acutely increase extracellular levels of both norepinephrine and 5-HT europeanpharmaceuticalreview.com. Furthermore, some research suggests that BRL 44408 can increase serotonin (5-HT) levels in the prefrontal cortex (PFC), dorsal raphe nucleus (DRN), and hippocampus (HP) when administered in combination with dual reuptake inhibition, indicating a modulatory role on 5-HT levels under specific pharmacological contexts pacific.edu.
Pain Management Strategies
BRL 44408 demonstrates notable analgesic properties and interacts significantly with opioid and noradrenergic systems, suggesting its utility in diverse pain management approaches. nih.govresearchgate.netoup.comnih.govoup.com
Analgesic Effects in Visceral Pain Models
BRL 44408 has shown efficacy in reducing visceral pain, a type of pain originating from internal organs, in preclinical models. researchgate.netoup.comnih.govoup.com
In models of visceral pain, BRL 44408 exhibits analgesic activity by significantly decreasing para-phenylquinone (PPQ)-induced abdominal stretching. researchgate.netoup.comnih.govoup.comresearchgate.net This effect is dose-dependent, with significant pain reversal observed at specific concentrations. researchgate.netresearchgate.net For instance, when administered intraperitoneally (i.p.) 60 minutes prior to PPQ injection, BRL 44408 at 10 mg/kg produced a 32% blockade of PPQ-induced stretching, while a 30 mg/kg dose resulted in a 52% blockade. The total number of abdominal constrictions is typically quantified at 5 and 10 minutes post-PPQ administration in these studies. researchgate.netoup.com
Table 1: Reduction of Para-phenylquinone (PPQ)-Induced Abdominal Stretching by BRL 44408
| BRL 44408 Dose (mg/kg i.p.) | Blockade of PPQ-Induced Stretching (%) |
| 10 | 32 |
| 30 | 52 |
Interaction with Opioid and Noradrenergic Antinociception
BRL 44408 demonstrates a crucial interaction with both opioid and noradrenergic systems, particularly in modulating analgesic tolerance and enhancing antinociceptive effects. nih.govmdpi.comescholarship.orgescholarship.org
At ultra-low doses, BRL 44408 has been observed to inhibit the development of tolerance to the analgesic effects of both morphine and norepinephrine. nih.govescholarship.orgescholarship.orgescholarship.orgescholarship.org Specifically, a spinal dose of 1.65 ng/10 µL of BRL 44408 was effective in attenuating the decline of antinociceptive effect and preventing the increase in morphine ED50 values, which are indicators of acute morphine tolerance. nih.govescholarship.org This suggests that BRL 44408 can prevent the loss of drug potency that typically occurs with repeated exposure to these agonists. nih.gov The mechanism is believed to involve the spinal α2A-adrenoceptor subtype. nih.gov
BRL 44408, even at ultra-low doses, has been shown to augment acute spinal morphine antinociception. nih.govescholarship.org When co-administered with morphine, a spinal dose of 1.65 ng of BRL 44408 significantly prolonged the action of both morphine and norepinephrine in nociception tests. nih.govescholarship.org In studies, co-administration of ultra-low dose BRL 44408 (1.65 ng) with morphine resulted in significantly higher antinociception, reaching nearly 100% Maximum Possible Effect (MPE), at later time points (150, 180, 210, and 240 minutes) compared to morphine administered alone. escholarship.org
Table 2: Effect of BRL 44408 on Spinal Morphine Antinociception
| Treatment | Peak Antinociceptive Effect (MPE) | Duration of Antinociception (minutes) |
| Morphine alone (15 µg intrathecal) | ~100% (at 30 min) escholarship.org | ~180 (return to baseline) escholarship.org |
| Morphine (15 µg) + BRL 44408 (1.65 ng) | Nearly 100% (at 50-60 min) escholarship.org | Prolonged (significant at 150-240 min) escholarship.org |
Inhibition of Morphine- and Norepinephrine-Induced Analgesic Tolerance at Ultra-Low Doses
Impact on Acid-Sensing Ion Channel (ASIC) Activity in Nociceptive Neurons
BRL 44408 indirectly impacts Acid-Sensing Ion Channel (ASIC) activity in nociceptive neurons. nih.gov ASICs are crucial pH sensors expressed in primary sensory neurons, contributing to proton-evoked nociceptive signaling. nih.govnih.gov Research indicates that the selective α2 adrenergic receptor (α2-AR) agonist, dexmedetomidine (B676) (DEX), inhibits ASIC-mediated and acid-evoked currents in dissociated rat dorsal root ganglion (DRG) neurons. nih.gov Importantly, this DEX-induced inhibition of ASIC currents was blocked by the α2A-AR antagonist BRL 44408 in DRG neurons. nih.gov This suggests that BRL 44408, by antagonizing α2A-adrenoceptors, can reverse or prevent the inhibitory effects of α2-AR agonists on ASIC activity, thereby modulating pain pathways that involve these channels. nih.gov
Anti-Inflammatory and Organ Protective Roles
BRL 44408 exhibits notable anti-inflammatory and organ-protective properties, primarily through its antagonism of the α2A-adrenoceptor. These effects have been investigated in models of acute lung injury and systemic sepsis, highlighting its potential as a therapeutic agent.
Attenuation of Acute Lung Injury
Acute lung injury (ALI), often a manifestation of multiple organ failure, is characterized by severe hypoxic respiratory dysfunction. Research indicates that BRL 44408 maleate (B1232345) can significantly alleviate aspects of ALI.
BRL 44408 maleate has been shown to decrease the expression of cytokines induced by lipopolysaccharide (LPS) in NR8383 rat alveolar macrophages. This inhibition extends to key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL2/MIP-2 nih.govpatsnap.compatsnap.comportlandpress.comresearchgate.net. This suppression of cytokine release by alveolar macrophages, which are central to pulmonary inflammation, contributes to the observed attenuation of lung injury.
Table 1: Effect of BRL 44408 on LPS-Induced Cytokine Expression in Alveolar Macrophages
| Cytokine | Effect of LPS Stimulation (Control) | Effect of BRL 44408 Maleate Treatment | Reference |
| TNF-α | Increased expression | Decreased expression | nih.govpatsnap.compatsnap.comportlandpress.comresearchgate.net |
| IL-6 | Increased expression | Decreased expression | nih.govpatsnap.compatsnap.comportlandpress.comresearchgate.net |
| CXCL2/MIP-2 | Increased expression | Decreased expression | portlandpress.comresearchgate.net |
The anti-inflammatory effects of BRL 44408 are closely linked to its ability to modulate intracellular signaling pathways. Studies have demonstrated that BRL 44408 maleate inhibits the activation, specifically the phosphorylation, of extracellular regulated protein kinase (ERK1/2), p38 mitogen-activated protein kinase (p38MAPK), and p65 (a subunit of NF-κB) nih.govpatsnap.commedkoo.comfrontiersin.org. This downregulation of key inflammatory signaling cascades, which are typically activated in response to inflammatory stimuli like LPS, underscores a crucial mechanism by which BRL 44408 exerts its protective effects in acute lung injury nih.govpatsnap.com. Notably, c-Jun N-terminal kinase (JNK) and protein kinase A (PKA) pathways were not significantly affected by BRL 44408 treatment in these contexts nih.govpatsnap.com.
Table 2: Impact of BRL 44408 on Inflammatory Signaling Pathways
| Signaling Pathway | Activation Status in Inflammatory Models (e.g., CLP, LPS) | Effect of BRL 44408 Maleate Treatment | Reference |
| ERK1/2 | Activated (increased phosphorylation) | Inhibited activation (reduced phosphorylation) | nih.govpatsnap.commedkoo.comfrontiersin.org |
| p38MAPK | Activated (increased phosphorylation) | Inhibited activation (reduced phosphorylation) | nih.govpatsnap.commedkoo.comfrontiersin.org |
| p65 (NF-κB) | Activated (increased phosphorylation) | Inhibited activation (reduced phosphorylation) | nih.govpatsnap.commedkoo.comfrontiersin.org |
| JNK | No significant change / Not influenced by LPS | No significant change | nih.govpatsnap.com |
| PKA | No significant change / Not influenced by LPS | No significant change | nih.govpatsnap.com |
Inhibition of Lipopolysaccharide-Induced Cytokine Expression in Alveolar Macrophages
Role in Sepsis and Organ Injury
Sepsis, a life-threatening condition caused by a dysregulated host response to infection, often leads to multiple organ injury. BRL 44408 has shown promise in ameliorating septic complications.
In models of sepsis, BRL 44408, acting as a specific α2A-adrenoceptor antagonist, effectively suppresses the production of TNF-α in Kupffer cells researchgate.netnih.govplos.orgplos.org. Kupffer cells, resident macrophages in the liver, play a critical role in the inflammatory cascade during sepsis. Norepinephrine (NE) can potentiate LPS-induced TNF-α release via the α2A-adrenoceptor, a process that is mediated through the α2A-AR coupled Gαi protein and the activation of p38 MAP kinase researchgate.netnih.govplos.orgplos.org. BRL 44408's ability to inhibit NE-induced TNF-α release in cultured Kupffer cells and abrogate increased TNF-α gene expression and plasma TNF-α levels following intraportal NE infusion highlights its direct impact on hepatic inflammatory responses during sepsis researchgate.netnih.govplos.orgplos.org. Furthermore, BRL 44408 suppressed TNF-α gene expression in Kupffer cells and plasma concentrations 20 hours after cecal ligation and puncture (CLP), a common septic model plos.org.
Table 3: Effect of BRL 44408 on TNF-α Production in Kupffer Cells
| Condition | TNF-α Release/Expression | Effect of BRL 44408 | Reference |
| NE-stimulated cultured Kupffer cells | Increased | Inhibited | researchgate.netnih.govplos.orgplos.org |
| Intraportal NE infusion (in vivo) | Increased gene expression in KCs & plasma TNF-α | Abrogated | researchgate.netnih.govplos.orgplos.org |
| CLP-induced sepsis (in vivo) | Increased gene expression in KCs & plasma TNF-α | Suppressed | plos.org |
Crucially, treatment with BRL 44408 in septic animal models has demonstrated significant benefits in preventing multiple organ injury and improving survival rates researchgate.netnih.govplos.orgplos.orgphysiology.org. In rat models of CLP-induced sepsis, BRL 44408 not only suppressed TNF-α but also prevented damage to various organs researchgate.netnih.govplos.orgplos.org. This protective effect translated into a notable improvement in survival, with rates increasing from 45% to 75% in treated septic animals researchgate.netnih.govplos.orgplos.orgphysiology.org. Beyond survival, BRL 44408 mediated improvements in organ damage parameters, including liver enzymes (ALT and AST), kidney function (creatinine), and indicators of tissue oxygenation (lactate) plos.org. While BRL 44408 maleate alleviated histological injury and inflammatory responses in lung tissue in a CLP-induced acute lung injury model, one study indicated no statistical difference in survival rate specifically for this lung injury model nih.govpatsnap.com. However, in broader septic models, the improvement in survival is consistently reported.
Table 4: Impact of BRL 44408 on Survival and Organ Injury in Septic Models
| Outcome Measure | Septic Model (e.g., CLP) | Effect of BRL 44408 Treatment | Reference |
| Survival Rate | 45% (control) | 75% (treated) | researchgate.netnih.govplos.orgplos.orgphysiology.org |
| Multiple Organ Injury | Present | Prevented / Attenuated | researchgate.netnih.govplos.orgplos.org |
| Liver Injury (ALT, AST) | Elevated | Improved | plos.org |
| Kidney Injury (Creatinine) | Elevated | Improved | plos.org |
| Tissue Malperfusion (Lactate) | Elevated | Suppressed | plos.org |
| Lung Histological Injury | Present | Alleviated | nih.govpatsnap.com |
| Lung Macrophage Infiltration | Present | Alleviated | nih.govpatsnap.com |
| Lung Inflammatory Response | Present | Alleviated | nih.govpatsnap.com |
| Lung Wet/Dry Ratio | Increased | Alleviated | nih.govpatsnap.com |
Therapeutic Relevance for Noradrenaline-Mediated Peripheral Inflammatory Disorders
BRL 44408, as a selective α2A-adrenoceptor antagonist, has demonstrated therapeutic potential in modulating noradrenaline-mediated peripheral inflammatory responses. Research indicates that the suppression of noradrenaline's effects, achieved through the use of BRL 44408 maleate, can lead to the attenuation of multiple organ failure and a significant improvement in survival rates during sepsis. This suggests that the deleterious effects of catecholamines in sepsis and other inflammatory conditions can be mitigated by targeting the α2A-adrenergic receptor. physiology.org
Specifically, noradrenaline's binding to the α2A-adrenergic receptor has been shown to dramatically potentiate lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α) by Kupffer cells. This potentiation is mediated by the activation of the p38 MAP kinase pathway. Therefore, interfering with this pathway via α2A-adrenoceptor antagonism, as demonstrated by BRL 44408, presents a promising approach to suppress inflammatory cytokines that contribute to multiple organ failure in sepsis. physiology.org
In the context of pain, studies have investigated the role of α2-adrenoceptors in inflammatory pain modulation. While non-selective α2 adrenoceptor antagonists like yohimbine (B192690) and selective α2C-adrenoceptor antagonist rauwolscina increased carrageenan-induced hyperalgesia, BRL 44408, a selective α2A-adrenoceptor antagonist, did not alter carrageenan-induced hyperalgesia in a rat paw pressure test. This suggests a complex and subtype-specific involvement of α2-adrenoceptors in peripheral inflammatory pain, with α2A not directly mediating the hyperalgesic effect in this specific model. sbfte.org.br However, other preclinical characterization suggests that selective antagonism of α2A-adrenoceptors by BRL 44408 may represent an effective treatment strategy for visceral pain. researchgate.netnih.gov
Reproductive Physiology Research
Effects on Rat Uterine Function in Late Pregnancy
BRL 44408 has been utilized in studies examining its effects on rat uterine function during late pregnancy, specifically concerning its interaction with noradrenaline-evoked contractions and cyclic adenosine (B11128) monophosphate (cAMP) levels. In the 22-day-pregnant rat myometrium, noradrenaline concentration-dependently increased contractions. The presence of BRL 44408, an α2A-adrenoceptor antagonist, was observed to increase these noradrenaline-evoked contractions. u-szeged.hu
Regarding myometrial cAMP levels, in the pregnant myometrium, BRL 44408 caused significant decreases in the amount of myometrial cAMP produced by noradrenaline. This indicates that the α2A-adrenoceptor plays a role in modulating cAMP accumulation in the pregnant rat uterus. u-szeged.hu
Influence of 17β-Estradiol Pretreatment on Alpha-2 Adrenoceptor Subtypes in Myometrium
Research has explored the influence of 17β-estradiol pretreatment on the function and expression of α2-adrenergic receptor (AR) subtypes in the myometrium of late-pregnant rats, with BRL 44408 serving as a key investigative tool. 17β-estradiol pretreatment was found to decrease the contractile effect of (-)-noradrenaline via the α2-ARs, and specifically abolished the contractile effect via the α2B-ARs. Concurrently, the mRNA expression of all α2-AR subtypes was significantly decreased following 17β-estradiol pretreatment. nih.govnih.gov
In the presence of the α2A-AR antagonist BRL 44408, 17β-estradiol pretreatment increased the (-)-noradrenaline evoked contractions compared to the 17β-estradiol-treated control. However, it decreased the myometrial contracting effect of (-)-noradrenaline compared to the BRL 44408-treated control. nih.gov
Table 1: Influence of 17β-Estradiol Pretreatment on Myometrial Contractions in the Presence of BRL 44408 nih.gov
| Condition | Effect on (-)-Noradrenaline Evoked Contractions (vs. 17β-estradiol-treated control) | Effect on (-)-Noradrenaline Evoked Contractions (vs. BRL 44408-treated control) |
| 17β-Estradiol pretreatment + BRL 44408 | Increased (P = 0.004) | Decreased (P = 0.029) |
Furthermore, 17β-estradiol pretreatment significantly increased the myometrial cAMP level in the presence of BRL 44408 (P = 0.001), as well as other antagonists like ARC 239 and spiroxatrine (B1682170). However, it did not modify the cAMP level when spiroxatrine and BRL 44408 were combined. nih.govnih.govresearchgate.net
Table 2: Influence of 17β-Estradiol Pretreatment on Myometrial cAMP Levels in the Presence of BRL 44408 nih.govnih.govresearchgate.net
| Antagonist Present | Effect of 17β-Estradiol Pretreatment on Myometrial cAMP Level (P-value) |
| BRL 44408 | Increased (P = 0.001) |
| ARC 239 | Increased (P = 0.007) |
| Spiroxatrine | Increased (P = 0.045) |
| Spiroxatrine + BRL 44408 | No significant modification (P = 0.073) |
The activated G-protein level, investigated by guanosine (B1672433) 5′-O-[gamma-thio]triphosphate (GTPγS) binding assay, also showed sensitivity to 17β-estradiol pretreatment. In the presence of BRL 44408, (-)-noradrenaline increased [35S]GTPγS binding, which was significantly decreased after 17β-estradiol pretreatment (P = 0.038). nih.gov These findings collectively indicate that 17β-estradiol influences the functions of α2-AR subtypes, reducing their expression, increasing uterine cAMP levels, and potentially altering G-protein signaling pathways, with BRL 44408 highlighting the specific role of the α2A subtype in these complex interactions. nih.govnih.gov
Advanced Methodological Approaches in Brl 44408 Research
In Vitro Pharmacological Characterization
In vitro studies are crucial for determining the direct interaction of BRL 44408 with its target receptors and evaluating its functional consequences at a cellular level.
Radioligand binding assays are considered a gold standard for measuring the affinity and selectivity of a ligand for a target receptor oregonstate.eduwikipedia.org. These assays involve incubating a range of concentrations of an unlabeled test compound with a fixed concentration of a radiolabeled ligand to determine the relative affinities (Ki values) for binding to a receptor site oregonstate.eduwikipedia.org.
BRL 44408 has demonstrated high affinity for the human α2A-adrenoceptor. Radioligand binding studies using [³H]MK 912 revealed a Ki value of 8.56 ± 0.87 nM for the human α2A-adrenoceptor . Furthermore, BRL 44408 exhibits significant selectivity, being more than 50-fold selective for α2A-adrenoceptors over other adrenoceptors, including α1-, α2B-, α2C-, β1-, and β2-adrenoceptors fishersci.ca. This selectivity extends to a panel of 19 other neurotransmitter receptors, transporters, and enzyme sites when tested at a concentration of 1 µM fishersci.ca. Another study reported a Ki value of 1.7 nM at α2A-adrenergic receptors, with a selectivity of 144.5 nM at α2B-adrenergic receptors wikidata.orgguidetomalariapharmacology.org.
Table 1: In Vitro Receptor Affinity of BRL 44408
| Receptor Subtype (Human) | Ki Value (nM) | Selectivity |
| α2A-adrenoceptor | 8.56 ± 0.87 | >50-fold over other adrenoceptors fishersci.ca |
| α2A-adrenoceptor | 1.7 wikidata.orgguidetomalariapharmacology.org | 144.5 nM at α2B wikidata.orgguidetomalariapharmacology.org |
Functional cell-based assays are employed to assess the biological activity of compounds, such as receptor antagonism and their impact on second messenger systems like cyclic AMP (cAMP) accumulation harvard.edulibretexts.org.
In a functional cAMP accumulation assay utilizing Chinese Hamster Ovary (CHO) cells engineered to express the human α2A-adrenoceptor, BRL 44408 effectively antagonized the ability of the α2-adrenoceptor agonist, UK 14304, to inhibit forskolin-stimulated cAMP production . Forskolin is known as a strong activator of the adenylate cyclase system, leading to increased cAMP levels fishersci.caguidetopharmacology.orgnih.govCurrent time information in Aurangabad Division, IN.mims.com. In this assay, BRL 44408 demonstrated an IC50 value of 92.25 ± 16.89 nM, corresponding to an apparent KB value of 7.9 ± 1.54 nM . Importantly, BRL 44408 did not exhibit any agonist activity on its own under these assay conditions . The antagonism of α2A-adrenoceptors by BRL 44408 has also been shown to attenuate the decrease in cAMP accumulation induced by agonists like P300–2342 and DMED nih.gov.
Table 2: In Vitro Functional Characterization of BRL 44408
| Assay Type | Target | Agonist Used | BRL 44408 Effect | IC50 (nM) | KB (nM) |
| cAMP Accumulation | Human α2A-adrenoceptor (CHO cells) | UK 14304 | Antagonism of agonist-induced inhibition | 92.25 ± 16.89 | 7.9 ± 1.54 |
Radioligand Binding Assays for Receptor Affinity Determination
In Vivo Neuropharmacological Assessments
In vivo studies provide insights into the effects of BRL 44408 within a living organism, including its influence on neurotransmitter dynamics and complex behavioral responses.
Microdialysis is a technique routinely used to monitor extracellular concentrations of neurochemicals in living tissue systems, such as the brain mims.comnih.govebi.ac.uk. This method allows for the assessment of how BRL 44408 impacts neurotransmitter release and levels in specific brain regions.
Acute administration of BRL 44408 has been shown to elevate extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the medial prefrontal cortex of rats fishersci.cafishersci.no. This effect is consistent with presynaptic autoreceptor antagonism, which leads to tonic regulation of neurotransmitter release fishersci.no. However, BRL 44408 did not significantly alter extracellular serotonin (B10506) levels in this region fishersci.no. Additionally, BRL 44408 produced a significant increase in cortical levels of acetylcholine (B1216132), likely through the inhibition of α2A heteroceptors fishersci.no. Studies have also shown that infusion of BRL 44408 into the prefrontal cortex can cause a dose-dependent increase in noradrenaline levels. The α2A-adrenoceptor antagonist BRL 44408 maleate (B1232345) can also amplify the increase ratio of norepinephrine in rats with chronic unpredictable mild stress (CUMS).
Table 3: Effects of BRL 44408 on Extracellular Neurotransmitter Concentrations in Rat Medial Prefrontal Cortex
| Neurotransmitter | Effect of BRL 44408 | Reference |
| Norepinephrine | Elevated levels | fishersci.cafishersci.no |
| Dopamine | Elevated levels | fishersci.cafishersci.no |
| Serotonin | No significant alteration | fishersci.no |
| Acetylcholine | Increased levels | fishersci.no |
Operant conditioning paradigms are utilized to evaluate the pharmacodynamic efficacy of compounds by assessing their influence on learned behaviors and responses to pharmacological challenges nih.govfishersci.no.
In a pharmacodynamic assay involving rats responding under a fixed-ratio 30 operant response paradigm, pretreatment with BRL 44408 resulted in a rightward shift of the clonidine (B47849) dose-response curve fishersci.no. This effect is indicative of in vivo α2-adrenoceptor antagonism, demonstrating that BRL 44408 effectively blocks the actions of α2-adrenoceptor agonists in a living system fishersci.no.
Behavioral phenotyping in rodent models allows for the assessment of potential therapeutic effects of compounds in conditions mimicking human affective disorders and pain states.
Table 4: Behavioral Effects of BRL 44408 in Rodent Models
| Behavioral Model | BRL 44408 Effect | Reference |
| Forced Swim Test | Decreased immobility time (antidepressant-like) | fishersci.cafishersci.no |
| Schedule-Induced Polydipsia | Decreased adjunctive water intake (antidepressant-like) | fishersci.no |
| Para-phenylquinone (PPQ) Model of Visceral Pain | Decreased abdominal stretching (analgesic activity) | fishersci.cafishersci.no |
| Motor Coordination (Rotarod) | No deficits | fishersci.no |
| Locomotor Activity (Open Field) | No alteration | fishersci.no |
Visceral Pain Models (e.g., Para-phenylquinone-Induced Abdominal Stretching)
Electrophysiological Recordings of Neuronal Activity
Electrophysiological studies have been instrumental in understanding the direct impact of BRL 44408 on neuronal circuits. BRL 44408 has been shown to reverse the antinociception induced by clonidine, a non-selective α2-adrenoceptor agonist, by blocking the clonidine-induced diminution of wide dynamic range (WDR) neuronal activity in the spinal dorsal horn. This indicates a presynaptic effect on nociceptive primary afferent fibers. Furthermore, BRL 44408 has been observed to increase evoked noradrenaline (NA) efflux in monoamine oxidase-A knockout (MAO-A KO) mice and to antagonize the agonist effect of dexmedetomidine (B676), an α2 agonist, on locus coeruleus (LC) cell firing. Consistent with its presynaptic autoreceptor antagonism, acute administration of BRL 44408 has been found to elevate extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex, while not affecting serotonin levels nih.govwikipedia.org. Additionally, BRL 44408 significantly increased cortical levels of acetylcholine, likely through inhibition of α2A heteroceptors nih.gov.
Molecular and Cellular Investigations
Beyond behavioral and electrophysiological studies, molecular and cellular investigations provide a deeper understanding of BRL 44408's mechanisms of action.
Gene Expression Analysis of Adrenoceptor Subtypes
Studies have investigated the impact of BRL 44408 on adrenoceptor subtype gene expression, particularly in inflammatory contexts. In a rat model of sepsis induced by cecal ligation and puncture (CLP), gene expression of the α2A-adrenoceptor subtype was significantly upregulated in hepatic macrophages, known as Kupffer cells (KCs), within two hours of CLP. In contrast, no significant changes were observed in the gene expression of α2B and α2C-adrenoceptor subtypes under these conditions. This suggests a specific involvement of the α2A-adrenoceptor in the inflammatory response associated with sepsis.
Protein Level Quantification of Inflammatory Mediators
BRL 44408 has demonstrated a crucial role in modulating protein levels of inflammatory mediators. Norepinephrine (NE) stimulates the release of tumor necrosis factor-alpha (TNF-α) from cultured Kupffer cells, an effect that is specifically inhibited by the α2A-adrenoceptor antagonist BRL 44408. In vivo, intraportal infusion of NE led to a 10-fold increase in TNF-α protein levels in KCs and a significant increase in plasma TNF-α, both of which were abrogated by co-administration of BRL 44408. For example, BRL 44408 pretreatment reduced cellular TNF-α levels by 47% after intraportal NE infusion. Furthermore, NE potentiated lipopolysaccharide (LPS)-induced TNF-α release both in vitro and in vivo, and this potentiation was mediated through the α2A-adrenoceptor and attenuated by BRL 44408. Treatment of septic animals with BRL 44408 suppressed TNF-α, prevented multiple organ injury, and significantly improved survival rates from 45% to 75%.
Table 4: Effect of BRL 44408 on TNF-α Protein Levels in Kupffer Cells (KCs) and Plasma
| Condition | TNF-α Protein Levels (Fold Change / % Reduction) | Reference |
| NE-stimulated cultured KCs | Specifically inhibited by BRL 44408 | |
| Intraportal NE infusion (KCs) | 10-fold increase, reduced by 47% with BRL 44408 | |
| Intraportal NE infusion (Plasma) | Significantly suppressed by BRL 44408 | |
| LPS/NE-induced TNF-α release (Plasma) | Completely blocked by BRL 44408 |
Signaling Pathway Analysis (e.g., MAPK and NF-κB pathways)
Investigations into BRL 44408 have shed light on its significant interactions with crucial intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammatory and cellular stress responses.
MAPK Pathway Modulation: BRL 44408 maleate has demonstrated an ability to modulate key components of the MAPK pathway. Studies have shown that it reduces the phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2) and p38MAPK in rat alveolar macrophages stimulated by lipopolysaccharide (LPS). fishersci.cawikipedia.org This inhibitory effect extends to in vivo models, where BRL 44408 maleate suppressed the activation of ERK1/2 and p38MAPK in rats experiencing acute lung injury induced by cecal ligation and puncture (CLP). fishersci.cawikipedia.org Furthermore, research indicates that the potentiation of tumor necrosis factor-alpha (TNF-α) release by norepinephrine in Kupffer cells, a process mediated through the α2A-AR coupled Goi protein and the activation of p38 MAP kinase, can be suppressed by BRL 44408. alfa-chemistry.com These findings suggest that BRL 44408's antagonism of α2A-AR contributes to its anti-inflammatory effects by downregulating specific MAPK components.
NF-κB Pathway Modulation: The influence of BRL 44408 also extends to the NF-κB signaling pathway, a master regulator of inflammatory gene expression. BRL 44408 maleate has been observed to reduce the phosphorylation of p65, a critical subunit of the NF-κB complex, in both LPS-induced cytokine expression in rat alveolar macrophages and in CLP-induced acute lung injury. fishersci.cawikipedia.org Its role in modulating NF-κB activity is further highlighted by its ability to reverse the effects of α2-adrenoceptor agonists. For instance, BRL 44408 pretreatment reversed the suppression of proinflammatory cytokines and the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway induced by tizanidine, an α2-AR agonist, in models of neuropathic pain. mims.comfishersci.ca Similarly, BRL 44408 was found to reverse the protective effects of dexmedetomidine, another α2-AR agonist, on liver injury by suppressing the TLR4/NF-κB pathway. fishersci.ca These actions underscore BRL 44408's capacity to interfere with inflammatory cascades initiated or exacerbated by α2-AR activation.
The table below summarizes the observed effects of BRL 44408 on MAPK and NF-κB pathways:
| Pathway Component | Effect of BRL 44408 | Context/Model | Citation |
| ERK1/2 Phosphorylation | Reduced | LPS-induced rat alveolar macrophages; CLP-induced acute lung injury in rats | fishersci.cawikipedia.org |
| p38MAPK Phosphorylation | Reduced | LPS-induced rat alveolar macrophages; CLP-induced acute lung injury in rats | fishersci.cawikipedia.org |
| p65 Phosphorylation (NF-κB subunit) | Reduced | LPS-induced rat alveolar macrophages; CLP-induced acute lung injury in rats | fishersci.cawikipedia.org |
| TLR4/NF-κB Pathway Activation | Reversed agonist-induced inhibition | Tizanidine-induced effects in neuropathic pain model; Dexmedetomidine-induced effects on liver injury | mims.comfishersci.cafishersci.camims.com |
Computational and Modeling Approaches
Computational and modeling approaches have become indispensable tools in understanding the complex interactions of BRL 44408 with biological systems, providing insights into its pharmacodynamic mechanisms and ligand-receptor interactions at a molecular level.
Mechanism-Based Pharmacodynamic Modeling for Neurotransmitter Dynamics
Mechanism-based pharmacodynamic (PD) modeling has been employed to characterize and better understand the impact of BRL 44408 on neurotransmitter dynamics, particularly serotonin (5-HT) levels in the brain. A notable study utilized such a model to investigate the effect of BRL 44408, an α2-receptor antagonist, on 5-HT levels in the rat prefrontal cortex (PFC), dorsal raphé nucleus (DRN), and hippocampus (HP) under conditions mimicking dual antidepressant treatment (serotonin and norepinephrine reuptake inhibition). citeab.com
The model demonstrated that BRL 44408 increased serotonin levels in these brain regions to varying degrees. citeab.com Specifically, the model predicted an EC50 of 0.0075 µM for BRL 44408 at the α2 heteroreceptor controlling PFC 5-HT, which closely aligns with the reported Ki value of BRL 44408 for the α2 adrenoceptor (0.008 µM). citeab.com This modeling approach highlighted the varied modulatory capabilities of α2 adrenoceptors on 5-HT levels across different brain regions, providing a deeper understanding of the neurotransmitter mechanisms involved and offering estimations of various parameters of the disease-related receptor system. citeab.com
Computational Simulations in Ligand-Receptor Interactions
Computational simulations, including molecular docking and molecular dynamics (MD) simulations, have been extensively utilized to elucidate the intricate details of BRL 44408's interactions with its target receptors. These methods provide atomic-level insights into binding modes and selectivity.
Molecular Docking Studies: Molecular docking experiments have been instrumental in understanding the subtype selectivity of BRL 44408 and its specific interactions with the α2A-AR, α2B-AR, and α2C-AR subtypes. wikidata.orgwikidata.orgciteab.com Induced fit docking simulations with BRL 44408 have revealed that specific amino acid variations, particularly at positions AAV2, AAV3, and AAV4, collectively contribute to differentiating the binding mode of BRL 44408, thereby conferring its selective α2A-AR antagonist activity. wikidata.org Furthermore, docking studies have identified that BRL 44408 forms hydrogen bonding interactions with residues such as Asp 3.32 within the receptor binding site. wikidata.org
Molecular Dynamics and Advanced Simulations: Beyond static docking, molecular dynamics (MD) simulations and other advanced computational techniques, such as neural networks (NNs), are increasingly employed to model and refine ligand-receptor interactions. pharmacytimes.comontosight.ainih.gov These dynamic simulations allow for the study of receptor flexibility, solvent effects, and the exploration of various ligand-receptor conformations that may be difficult to capture experimentally. ontosight.aimims.comwikipedia.org Computational methods can reveal crucial details down to the atomic level, including the free energy of interaction, contributions of hydrogen bonds, van der Waals forces, and solvation/desolvation energies, providing a comprehensive picture of the binding process. pharmacytimes.com This allows researchers to identify key "anchoring points" between the ligand and its target, which is vital for rational drug design and optimizing drug potency and selectivity. ontosight.ai
Conclusion and Future Directions in Brl 44408 Research
Synthesis of Key Findings on BRL 44408 as a Selective Alpha-2A Adrenoceptor Antagonist
BRL 44408 is recognized as a potent and highly selective antagonist of the alpha-2A (α2A) adrenoceptor subtype. Its affinity for the α2A-adrenoceptor has been consistently reported with Ki values ranging from 1.7 nM to 8.56 nM across various studies, demonstrating substantial selectivity over other adrenoceptor subtypes, notably α2B (Ki values from 144.5 nM to 651 nM). This translates to a selectivity ratio of greater than 50-fold, and in some instances, up to 80-fold, for α2A over α2B-adrenergic receptors. apexbt.comcaymanchem.comguidechem.comoup.comglpbio.commedchemexpress.com
Functionally, BRL 44408 has been shown to antagonize the inhibitory effects of α2-adrenoceptor agonists. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human α2A-adrenoceptor, BRL 44408 inhibits forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM, corresponding to an apparent KB value of 7.9 nM. caymanchem.comoup.com
Its central nervous system (CNS) activity is particularly notable. Systemic administration of BRL 44408 leads to an increase in hippocampal noradrenaline release. ncats.io Furthermore, acute administration of BRL 44408 has been shown to elevate extracellular concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the rat medial prefrontal cortex by 200% and 100%, respectively. caymanchem.comoup.comnih.gov Interestingly, it also produces a significant increase in cortical levels of acetylcholine (B1216132), likely through the inhibition of α2A heteroceptors. oup.comnih.gov
The following table summarizes key pharmacological data for BRL 44408:
| Parameter | Value | Reference |
| α2A-adrenoceptor Ki | 1.7 nM, 5.68 nM, 8.5 nM, 8.56 nM | apexbt.comcaymanchem.comoup.comglpbio.commedchemexpress.com |
| α2B-adrenoceptor Ki | 144.5 nM, 651 nM | apexbt.comglpbio.com |
| Selectivity (α2A vs α2B) | >50-fold, 80-fold | caymanchem.comguidechem.comoup.comnih.gov |
| IC50 (cAMP accumulation) | 92.3 nM | caymanchem.comoup.com |
| KB (α2A antagonism) | 7.9 nM | oup.comnih.gov |
| Norepinephrine Increase (rat mPFC) | 200% (at 10 mg/kg) | caymanchem.com |
| Dopamine Increase (rat mPFC) | 100% (at 10 mg/kg) | caymanchem.com |
| 5-HT1A receptor Ki | 199 nM, 338 nM | apexbt.comglpbio.com |
Prospective Research Avenues for Expanding Therapeutic Applications
The preclinical findings with BRL 44408 suggest several promising avenues for expanding its therapeutic applications, or for guiding the development of new drugs targeting the α2A-adrenoceptor. Its demonstrated antidepressant-like and analgesic activities in preclinical models strongly support its potential as a treatment strategy for mood disorders and visceral pain. oup.commedchemexpress.comncats.ionih.govresearchgate.net Further research could explore specific patient populations or pain types that might benefit most from this mechanism of action.
Another intriguing area is its suggested application in ameliorating extrapyramidal side effects induced by certain antipsychotic medications. ncats.iowikipedia.org This indicates a potential role in improving the tolerability of existing psychiatric treatments.
Recent studies also point towards BRL 44408's ability to improve acute lung injury in rat models, suggesting a novel application beyond neurological disorders. medchemexpress.com This warrants further investigation into the underlying mechanisms and its potential in inflammatory or respiratory conditions.
The compound's ability to increase norepinephrine, dopamine, and acetylcholine levels in specific brain regions opens doors for exploring its utility in cognitive disorders, attention deficits, or other neurological conditions where these neurotransmitter systems are compromised. oup.comnih.gov For instance, research into its impact on cognitive function in relevant animal models could be a fruitful direction.
Furthermore, BRL 44408 has been utilized in studies investigating the regulation of IKBKAP expression, a gene implicated in conditions like Familial Dysautonomia. nih.gov This suggests a potential role in rare genetic disorders, warranting further exploration of α2A-adrenoceptor modulation in such contexts.
The success of BRL 44408 as a selective α2A antagonist also inspires the development of novel compounds with tailored pharmacokinetic profiles. For example, the development of peripherally acting α2A-adrenoceptor antagonists, such as CDS479-2 (a modified yohimbine (B192690) derivative), which have limited brain access, could lead to therapies for conditions like type 2 diabetes by improving insulin (B600854) release without central side effects. sciety.org While BRL 44408 is centrally active, this highlights the broader potential of targeting α2A-adrenoceptors with compounds designed for specific tissue distribution.
Methodological Advancements for Enhanced Characterization of Alpha-2A Adrenoceptor Modulation
Advancements in molecular and imaging techniques are crucial for a more comprehensive characterization of α2A-adrenoceptor modulation and for the development of next-generation therapeutics. The recent availability of the first publicly accessible human α2A-adrenoceptor crystal structure (released in December 2019) represents a significant leap forward. osti.gov This structural data enables more accurate molecular docking simulations and facilitates structure-based drug design, moving beyond reliance on less precise homology models. osti.gov
Complementing this, cryo-electron microscopy (cryo-EM) is increasingly being employed to elucidate the inactive-state structures of α2A-adrenoceptors bound to antagonists. sciety.org This detailed structural information is invaluable for understanding ligand-receptor interactions at an atomic level, thereby guiding the rational design of novel, highly selective ligands with improved pharmacological properties.
The development of new, highly subtype-selective radioligands is paramount for advancing in vivo imaging of α2-adrenoceptor subtypes. nih.gov Such ligands would enable precise mapping of α2A, α2B, and α2C distribution and density in the living brain, allowing researchers to correlate receptor expression patterns with specific physiological and pathological states. This would provide unprecedented insights into the distinct roles of each subtype. mdpi.com
Continued utilization and refinement of gene-targeted animal models, such as α2A knockout mice, will remain instrumental in dissecting the specific physiological functions mediated by the α2A-adrenoceptor. nih.govphysiology.org These models provide a powerful platform for understanding the consequences of selective receptor deletion and for validating the in vivo effects of pharmacological agents.
Finally, the integration of advanced computational methods, including in silico screening and machine learning algorithms, with experimental validation promises to accelerate the discovery and characterization of new α2A-adrenoceptor modulators. These techniques can predict ligand efficacy and potential off-target interactions, streamlining the drug discovery process and reducing the time and cost associated with traditional experimental approaches. osti.gov
Q & A
Q. What is the primary mechanism of action of BRL 44408 in modulating α2A-adrenergic receptor activity?
BRL 44408 acts as a potent and selective antagonist of the α2A-adrenoceptor subtype, with a Ki value of 8.5 nM and a K(B) of 7.9 nM in vitro. Its antagonistic activity disrupts receptor-mediated signaling, such as inhibition of the MAPK/ERK pathway, which is critical in attenuating LPS-induced acute lung injury in murine models . Methodologically, researchers should employ radioligand binding assays (e.g., [³H]-RX821002 displacement) to quantify receptor affinity and functional assays (e.g., GTPγS binding) to confirm antagonism .
Q. How selective is BRL 44408 for α2A-adrenoceptor subtypes compared to other α2 subtypes?
BRL 44408 exhibits >50-fold selectivity for α2A over α2B/C subtypes, as demonstrated by competitive binding studies using transfected cell lines expressing individual receptor subtypes. To validate selectivity, researchers should compare BRL 44408’s IC₅₀ values across α2A, α2B, and α2C receptors using standardized protocols, such as fluorescence-based calcium mobilization assays or cAMP accumulation assays .
Q. What experimental models are appropriate for assessing BRL 44408’s in vivo pharmacokinetics and CNS penetration?
Rodent models are commonly used, with intravenous or intraperitoneal administration of BRL 44408 (1–5 mg/kg). Pharmacokinetic profiling in rats shows peak brain concentrations of 586 ng/g and plasma concentrations of 1,124 ng/ml, indicating significant blood-brain barrier penetration. Researchers should employ LC-MS/MS for quantification and pair these measurements with functional assays (e.g., reversal of clonidine-induced hypotension) to confirm CNS activity .
Advanced Research Questions
Q. How does BRL 44408 influence the MAPK/ERK signaling pathway in LPS-induced inflammatory models?
In murine models of LPS-induced acute lung injury, BRL 44408 reduces pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) by inhibiting MAPK/ERK phosphorylation. Researchers should use Western blotting to assess ERK1/2 activation in lung tissue and ELISA to quantify cytokine levels. Dose-response studies (e.g., 1–10 mg/kg, i.p.) are critical to establish efficacy thresholds .
Q. What methodological considerations are essential for evaluating BRL 44408’s interaction with psychostimulants like MDMA in thermoregulatory studies?
Co-administration of BRL 44408 (1 mg/kg) with MDMA in rats potentiates hypothermia by extending its duration (e.g., from 60 to 300 minutes). Researchers should use telemetry probes for continuous core temperature monitoring and pair this with plasma catecholamine analysis (HPLC-ECD) to assess adrenergic modulation. Control groups must include α2A-specific agonists (e.g., dexmedetomidine) to isolate receptor subtype effects .
Q. How can contradictory data on BRL 44408’s effects on uterine contractions under hormonal treatments be resolved?
In late-pregnancy rat models, BRL 44408 enhances NA-induced uterine contractions under progesterone (P4) pretreatment but shows reduced efficacy with 17β-estradiol (E2). Researchers should standardize hormonal pretreatment durations (e.g., 72 hours for E2) and use isometric tension recordings to measure contraction amplitude. Statistical analysis (ANOVA with Dunnett’s post-test) is recommended to compare treatment groups .
Q. What statistical approaches are optimal for analyzing BRL 44408’s antagonism in GTPγS binding assays?
Dose-response curves for BRL 44408’s inhibition of NA-induced [³⁵S]GTPγS binding should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. For complex interactions (e.g., with spiroxatrine or ARC 239), two-way ANOVA with Tukey’s multiple comparisons test is advised to assess synergism or antagonism .
Q. How should dose-response experiments be designed to evaluate BRL 44408’s anti-inflammatory efficacy?
Use LPS-challenged mice (10 mg/kg, i.p.) with BRL 44408 administered prophylactically (1–10 mg/kg). Measure outcomes via bronchoalveolar lavage (BAL) fluid cell counts, histopathological scoring, and qRT-PCR for inflammatory markers (e.g., IL-1β, COX-2). Include positive controls (e.g., dexamethasone) and validate results across multiple LPS batches to account for endotoxin variability .
Methodological Notes
- Data Contradictions : Discrepancies in BRL 44408’s effects (e.g., uterine contraction modulation) may arise from hormonal pretreatment protocols or receptor subtype crosstalk. Replicate studies under standardized conditions.
- Advanced Models : For receptor subtype specificity, use CRISPR-edited cell lines lacking α2A, α2B, or α2C receptors to isolate BRL 44408’s effects .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
